molecular formula C8H17Br B13174914 1-Bromo-2,2,3-trimethylpentane

1-Bromo-2,2,3-trimethylpentane

Cat. No.: B13174914
M. Wt: 193.12 g/mol
InChI Key: VFKRRIBSUZCYSM-UHFFFAOYSA-N
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Description

1-Bromo-2,2,3-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a brominated alkane, specifically a branched alkyl bromide. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

1-Bromo-2,2,3-trimethylpentane can be synthesized through several methods:

Chemical Reactions Analysis

1-Bromo-2,2,3-trimethylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).

    Elimination Reactions: It can also undergo elimination reactions, such as dehydrohalogenation, where the bromine atom and a hydrogen atom are removed to form an alkene.

Scientific Research Applications

1-Bromo-2,2,3-trimethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,2,3-trimethylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, departs from the molecule, allowing the formation of a carbocation. This carbocation can then react with nucleophiles or undergo elimination to form alkenes .

Comparison with Similar Compounds

1-Bromo-2,2,3-trimethylpentane can be compared with other similar compounds:

    1-Bromo-2,2,4-trimethylpentane: This compound has a similar structure but with the bromine atom at a different position.

    2-Bromo-2-methylbutane: Another similar compound, which is also a branched alkyl bromide.

Properties

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

1-bromo-2,2,3-trimethylpentane

InChI

InChI=1S/C8H17Br/c1-5-7(2)8(3,4)6-9/h7H,5-6H2,1-4H3

InChI Key

VFKRRIBSUZCYSM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C)CBr

Origin of Product

United States

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